N-(butan-2-yl)-2-chloro-4-nitrobenzamide is an organic compound classified within the benzamide class, characterized by a butan-2-yl group attached to the nitrogen atom and functional groups including a chlorine atom at the 2-position and a nitro group at the 4-position of the benzene ring. This compound is notable for its unique combination of substituents, which impart distinct chemical properties and potential applications in both organic synthesis and biological research.
The synthesis of N-(butan-2-yl)-2-chloro-4-nitrobenzamide typically involves two primary steps:
The reaction conditions are crucial for optimizing yield and purity. The use of continuous flow reactors can enhance efficiency, particularly in industrial settings where scalability is necessary. The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from byproducts.
N-(butan-2-yl)-2-chloro-4-nitrobenzamide has a molecular formula of and a molecular weight of approximately . The structural representation includes a benzene ring with relevant substituents:
The InChI key for this compound is InChI=1S/C12H16ClN2O3/c1-4-9(3)13-12(15)10-6-5-8(2)11(7-10)14(16)17/h5-7,9H,4H2,1-3H3,(H,13,15) which provides a unique identifier for its chemical structure .
N-(butan-2-yl)-2-chloro-4-nitrobenzamide can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electron-withdrawing nature of the nitro group and the electrophilic character of the chloro substituent. These properties make N-(butan-2-yl)-2-chloro-4-nitrobenzamide a versatile intermediate in organic synthesis.
The mechanism of action for N-(butan-2-yl)-2-chloro-4-nitrobenzamide primarily involves its interaction with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction within biological systems to form reactive intermediates that may interact with cellular components, leading to various biological effects. This interaction is significant in pharmacological studies where such compounds are evaluated for their potential therapeutic benefits .
N-(butan-2-yl)-2-chloro-4-nitrobenzamide typically appears as a solid with specific melting points that vary based on purity and preparation methods.
Key chemical properties include:
The compound exhibits characteristic infrared absorption bands corresponding to functional groups such as amides (carbonyl stretch around 1650 cm) and nitro groups (stretching vibrations around 1500 cm) .
N-(butan-2-yl)-2-chloro-4-nitrobenzamide serves several important roles in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7